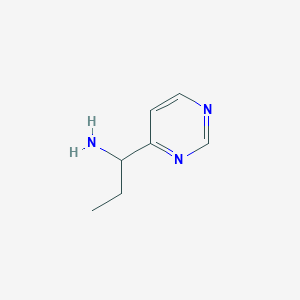
1-(Pyrimidin-4-yl)propan-1-amine
货号 B8495064
分子量: 137.18 g/mol
InChI 键: GNLDWYBKSSRWEF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08440666B2
Procedure details


2-[1-(Pyrimidin-4-yl)propyl]isoindoline-1,3-dione (292 mg, 1.09 mmol) in methanol (2 mL) was stirred with hydrazine monohydrate (153 μL, 3.15 mmol) at room temperature for 16 hours. After completion of the reaction, the solid was filtered off with chloroform, and the filtrate was evaporated under reduced pressure repeatedly to give the desired product (84% yield).
Name
2-[1-(Pyrimidin-4-yl)propyl]isoindoline-1,3-dione
Quantity
292 mg
Type
reactant
Reaction Step One



Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]([N:10]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:8][CH3:9])=[N:3][CH:2]=1.O.NN>CO>[N:1]1[CH:6]=[CH:5][C:4]([CH:7]([NH2:10])[CH2:8][CH3:9])=[N:3][CH:2]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
2-[1-(Pyrimidin-4-yl)propyl]isoindoline-1,3-dione
|
|
Quantity
|
292 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CN=C(C=C1)C(CC)N1C(C2=CC=CC=C2C1=O)=O
|
|
Name
|
|
|
Quantity
|
153 μL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered off with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under reduced pressure repeatedly
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CN=C(C=C1)C(CC)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
